molecular formula C7H12FNO2 B3030069 Methyl 4-fluoropiperidine-4-carboxylate CAS No. 862401-47-6

Methyl 4-fluoropiperidine-4-carboxylate

Cat. No.: B3030069
CAS No.: 862401-47-6
M. Wt: 161.17
InChI Key: PDSCNOUWHCVUQV-UHFFFAOYSA-N
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Description

Methyl 4-fluoropiperidine-4-carboxylate hydrochloride (CAS: 1400797-26-3) is a fluorinated piperidine derivative with a methyl ester functional group. Its molecular formula is C₇H₁₁ClFNO₂ (calculated), and it is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting pathways such as PI3K/Akt/mTOR and GPCR signaling . The compound’s piperidine ring, substituted with fluorine at the 4-position, confers unique steric and electronic properties, making it valuable in drug discovery. Commercial suppliers like EOS Med Chem and multiple Chinese manufacturers (e.g., Simcere Pharmaceutical Co., Ltd.) offer this compound with purities up to 95% .

Properties

IUPAC Name

methyl 4-fluoropiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCNOUWHCVUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653990
Record name Methyl 4-fluoropiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862401-47-6
Record name Methyl 4-fluoropiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluoropiperidine-4-carboxylate typically involves the fluorination of piperidine derivatives. One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C, to ensure selective fluorination. The reaction mixture is then warmed to room temperature and worked up to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

Scientific Research Applications

Methyl 4-fluoropiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluoropiperidine-4-carboxylate involves its interaction with molecular targets through its fluorine atom and ester group. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with specific biological targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between methyl 4-fluoropiperidine-4-carboxylate and its structural analogues:

Property This compound HCl Ethyl 4-Fluoropiperidine-4-Carboxylate HCl Ethyl 4-(2-Fluorophenyl)-4-Piperidinecarboxylate
CAS Number 1400797-26-3 845909-49-1 80142-03-6
Molecular Formula C₇H₁₁ClFNO₂ C₈H₁₅ClFNO₂ C₁₄H₁₈FNO₂
Molecular Weight 209.62 (calculated) 211.66 251.30
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃) Ethyl (-COOCH₂CH₃)
Substituent Position Fluorine at piperidine C4 Fluorine at piperidine C4 Fluorophenyl at piperidine C4
Purity 95% 95% Not specified
Hazards H302, H315, H319, H335 (toxic, irritant) Similar to methyl variant Harmful by inhalation/skin contact
Applications Drug intermediate Likely similar to methyl Not explicitly stated

Key Differences and Implications

Ester Group Variation
  • Methyl vs. Ethyl Esters: The ethyl variant (CAS: 845909-49-1) has a marginally higher molecular weight (211.66 vs. 209.62) due to the additional CH₂ group.
  • Reactivity : The methyl ester’s smaller size may enhance steric accessibility in reactions, favoring nucleophilic substitution or hydrolysis compared to bulkier esters.
Substituent Effects
  • Fluorine Position : In Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate, the fluorine is on a phenyl ring rather than the piperidine core. This introduces aromatic electron-withdrawing effects, which could modulate binding affinity in receptor-targeted compounds .

Conformational and Electronic Properties

The fluorine atom at the piperidine C4 position induces ring puckering, as described by Cremer and Pople’s coordinates . This puckering impacts the compound’s three-dimensional conformation, affecting interactions with biological targets. Comparative studies suggest that fluorinated piperidines exhibit enhanced metabolic stability over non-fluorinated analogues due to reduced cytochrome P450-mediated oxidation .

Biological Activity

Methyl 4-fluoropiperidine-4-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

This compound has the following molecular formula: C₇H₁₂FNO₂, with a molecular weight of approximately 173.18 g/mol. The presence of a fluorine atom at the 4-position of the piperidine ring significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₁₂FNO₂
Molecular Weight173.18 g/mol
Functional GroupsEster, Fluorine
SolubilitySoluble in water (as hydrochloride salt)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influenced by its fluorine atom and ester group. The fluorine atom enhances the compound's binding affinity to biological targets through:

  • Hydrogen Bonding: The electronegative fluorine can participate in hydrogen bonding, affecting the compound's selectivity.
  • Ester Hydrolysis: The ester group can undergo hydrolysis to yield active piperidine derivatives, which may interact with specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Some key findings include:

  • Pharmacological Potential: Preliminary studies suggest that derivatives of this compound may possess significant interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This implies potential utility in developing central nervous system agents or psychotropic medications.
  • Antimicrobial Activity: There are indications that this compound may exhibit antimicrobial properties, although detailed studies are still required to confirm these effects.

Comparative Analysis with Analogous Compounds

The unique properties of this compound can be compared to its analogs:

Compound NameKey FeaturesBiological Activity
Methyl piperidine-4-carboxylateLacks fluorine atomDifferent biological activity
Ethyl 4-fluoropiperidine-4-carboxylateEthyl instead of methylPotentially different pharmacokinetics
Methyl 4-chloropiperidine-4-carboxylateChlorine substitutionVaries in metabolic stability

Case Studies and Research Findings

  • Pharmacokinetic Properties: A study on related compounds highlighted that fluorinated derivatives often display enhanced metabolic stability compared to their non-fluorinated counterparts. This stability is crucial for drug development as it affects bioavailability and efficacy .
  • Antimalarial Research: Although not directly tested on malaria, the structural similarities with compounds showing antiplasmodial activity suggest potential for further exploration in this area .
  • Neuropharmacological Studies: Investigations into similar piperidine derivatives have shown promise as NK(1) receptor antagonists, indicating that this compound could have therapeutic applications in treating conditions like anxiety and depression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoropiperidine-4-carboxylate
Reactant of Route 2
Methyl 4-fluoropiperidine-4-carboxylate

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